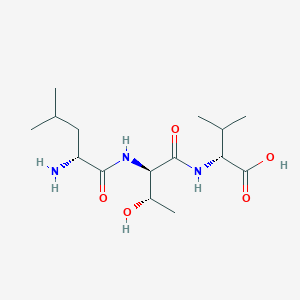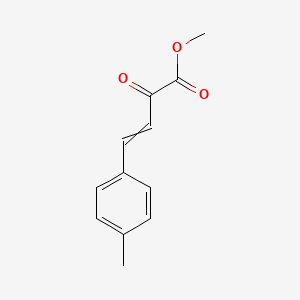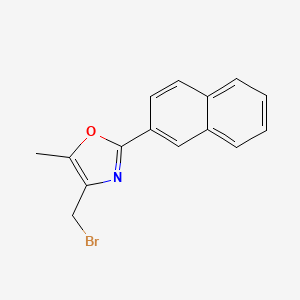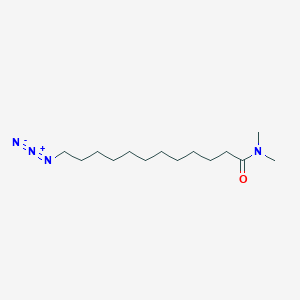
12-Azido-N,N-dimethyldodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Azido-N,N-dimethyldodecanamide is an organic compound with the molecular formula C14H28N4O. It is characterized by the presence of an azido group (-N3) attached to a dodecanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Azido-N,N-dimethyldodecanamide typically involves the reaction of N,N-dimethyldodecanamide with sodium azide (NaN3) under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the azido group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 12-Azido-N,N-dimethyldodecanamide undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles, organic solvents (e.g., DMF, DMSO)
Cycloaddition: Alkynes, copper(I) catalysts (Cu(I))
Major Products Formed:
Reduction: N,N-dimethyldodecanamide
Substitution: Various substituted dodecanamides
Cycloaddition: Triazole derivatives
Scientific Research Applications
12-Azido-N,N-dimethyldodecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including triazole derivatives.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 12-Azido-N,N-dimethyldodecanamide is primarily related to its azido group, which can undergo various chemical transformations. The azido group can participate in cycloaddition reactions to form triazoles, which are known for their stability and bioactivity. Additionally, the azido group can be reduced to an amine, which can further react with other functional groups to form diverse compounds .
Comparison with Similar Compounds
N,N-Dimethyldodecanamide: Lacks the azido group, making it less reactive in certain chemical reactions.
12-Azidododecanoic Acid: Contains an azido group but differs in the functional group attached to the dodecane backbone.
12-Azido-N,N-dimethylhexadecanamide: Similar structure but with a longer carbon chain.
Uniqueness: 12-Azido-N,N-dimethyldodecanamide is unique due to the presence of both the azido group and the N,N-dimethylamide functionality. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
830322-69-5 |
|---|---|
Molecular Formula |
C14H28N4O |
Molecular Weight |
268.40 g/mol |
IUPAC Name |
12-azido-N,N-dimethyldodecanamide |
InChI |
InChI=1S/C14H28N4O/c1-18(2)14(19)12-10-8-6-4-3-5-7-9-11-13-16-17-15/h3-13H2,1-2H3 |
InChI Key |
KKYCFYOJRAOQJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCCCCCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


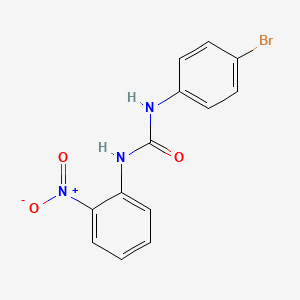
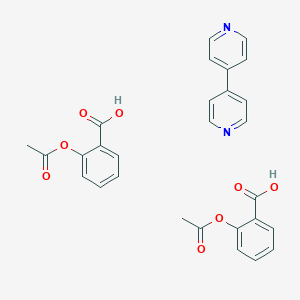

![3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene](/img/structure/B14214538.png)
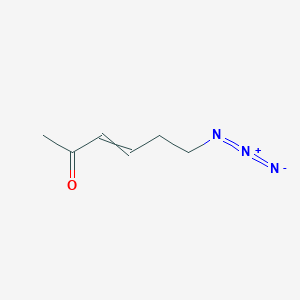
![7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14214554.png)
![Tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate](/img/structure/B14214562.png)
![3-{3-Fluoro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14214567.png)
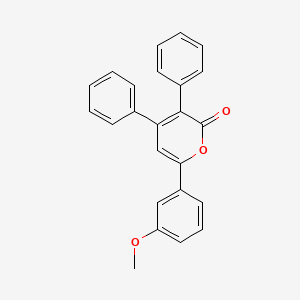
![[(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14214581.png)
![Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate](/img/structure/B14214587.png)
